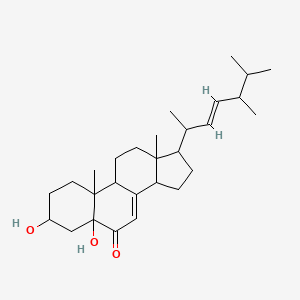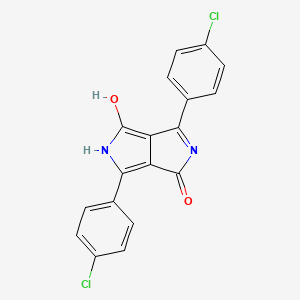
3,5-Dihydroxyergosta-7,22-dien-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3,5-Dihydroxyergosta-7,22-dien-6-one is a complex organic molecule with a unique structure It belongs to the class of steroids and is characterized by its cyclopenta[a]phenanthrene skeleton
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxyergosta-7,22-dien-6-one involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes:
Formation of the Cyclopenta[a]phenanthrene Skeleton: This step involves the cyclization of appropriate precursors under controlled conditions to form the core structure.
Introduction of Functional Groups: The addition of hydroxyl and methyl groups is achieved through specific reactions such as hydroxylation and methylation.
Formation of the Side Chain: The side chain, , is introduced through a series of reactions including alkylation and enolization.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as:
Catalytic Hydrogenation: To achieve the desired reduction of intermediates.
Chromatographic Purification: To isolate and purify the final product.
Automated Synthesis: Utilizing automated systems to ensure precision and efficiency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dihydroxyergosta-7,22-dien-6-one: undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes using oxidizing agents like chromic acid.
Reduction: Formation of alcohols or alkanes using reducing agents such as hydrogen gas and Raney nickel.
Substitution: Halogenation or sulfonation at specific positions using reagents like bromine or sulfuric acid.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, potassium permanganate.
Reducing Agents: Hydrogen gas, Raney nickel, lithium aluminum hydride.
Substitution Reagents: Bromine, sulfuric acid.
Major Products
Oxidation: Formation of phenanthrenequinone.
Reduction: Formation of 9,10-dihydrophenanthrene.
Substitution: Formation of 9-bromophenanthrene or phenanthrenesulfonic acids.
Aplicaciones Científicas De Investigación
3,5-Dihydroxyergosta-7,22-dien-6-one: has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying steroid chemistry.
Biology: Investigated for its role in biological processes and potential as a biomarker.
Medicine: Explored for its therapeutic potential in treating various diseases, including hormonal disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Dihydroxyergosta-7,22-dien-6-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to steroid receptors, influencing gene expression and cellular functions.
Pathways Involved: Modulates signaling pathways related to steroid hormones, impacting processes such as metabolism, immune response, and cell growth.
Comparación Con Compuestos Similares
3,5-Dihydroxyergosta-7,22-dien-6-one: can be compared with other similar compounds, such as:
Stigmastane: Shares a similar steroid backbone but differs in functional groups and side chains.
Cholestane: Another steroid with a different arrangement of methyl and hydroxyl groups.
Phenanthrene Derivatives: Compounds with variations in the phenanthrene skeleton and functional groups.
The uniqueness of This compound lies in its specific functional groups and side chain, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C28H44O3 |
|---|---|
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H44O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-24,29,31H,9-14,16H2,1-6H3/b8-7+ |
Clave InChI |
KAIVGEVOBNIWLR-BQYQJAHWSA-N |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(=O)C4(C3(CCC(C4)O)C)O)C |
SMILES isomérico |
CC(C)C(C)/C=C/C(C)C1CCC2C1(CCC3C2=CC(=O)C4(C3(CCC(C4)O)C)O)C |
SMILES canónico |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(=O)C4(C3(CCC(C4)O)C)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one](/img/structure/B1630810.png)







